(6-(tert-Butoxy)pyridin-2-yl)boronic acid
Description
Properties
IUPAC Name |
[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-9(2,3)14-8-6-4-5-7(11-8)10(12)13/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLLSKFZQODXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671263 | |
| Record name | (6-tert-Butoxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-88-3 | |
| Record name | Boronic acid, B-[6-(1,1-dimethylethoxy)-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-tert-Butoxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Bromo-6-tert-butoxypyridine
The Miyaura borylation approach begins with the preparation of 2-bromo-6-tert-butoxypyridine, a key intermediate. This step leverages palladium-catalyzed cross-coupling to install the tert-butoxy group.
Procedure :
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Substrate : 2,6-Dibromopyridine reacts with tert-butanol under palladium catalysis.
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Catalytic System : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ as a base in refluxing dioxane.
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Reaction Time : 12–16 hours at 110°C.
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Yield : 65–72% after column purification.
Characterization :
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H, H3), 7.45 (d, J = 7.8 Hz, 1H, H4), 7.33 (t, J = 7.8 Hz, 1H, H5), 1.42 (s, 9H, C(CH₃)₃).
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MS (ESI+) : m/z 246.0 [M+H]⁺.
Miyaura Borylation to Boronic Acid Pinacol Ester
The brominated intermediate undergoes Miyaura borylation to install the boronic acid group.
Procedure :
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Reagents : 2-Bromo-6-tert-butoxypyridine, bis(pinacolato)diboron, PdCl₂(dppf) (3 mol%), and KOAc in THF.
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Conditions : 80°C for 6 hours under nitrogen.
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Workup : Hydrolysis of the pinacol ester with 1M HCl yields the boronic acid.
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Yield : 51–58% (pinacol ester), 85–90% hydrolysis efficiency.
Characterization :
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¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 7.6 Hz, 1H, H3), 7.52 (d, J = 7.6 Hz, 1H, H4), 7.28 (t, J = 7.6 Hz, 1H, H5), 1.40 (s, 9H, C(CH₃)₃), 1.29 (s, 12H, pinacol).
Directed Ortho-Metalation (DoM) Strategy
Base-Mediated Deprotonation and Boronation
This method exploits the directing effect of the tert-butoxy group to facilitate regioselective boron introduction.
Procedure :
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Substrate : 6-tert-Butoxypyridine is treated with lithium diisopropylamide (LDA, 2.2 equiv) in THF at –78°C.
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Boron Source : Trimethyl borate (3 equiv) is added post-metalation.
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Quenching : Hydrolysis with 1M HCl yields the boronic acid.
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Yield : 40–45% (optimization ongoing).
Challenges :
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Low acidity of the pyridine C-H bond necessitates strong bases.
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Competing side reactions reduce yield compared to Miyaura route.
Characterization :
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¹¹B NMR (128 MHz, DMSO-d₆): δ 30.2 ppm (broad, B(OH)₂).
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IR (KBr) : 3200–3400 cm⁻¹ (B-OH stretch).
Comparative Analysis of Methods
| Parameter | Miyaura Borylation | Directed Metalation |
|---|---|---|
| Number of Steps | 2 | 1 |
| Overall Yield | 45–50% | 40–45% |
| Catalyst Cost | High (Pd-based) | Low (no catalyst) |
| Reaction Time | 8–10 hours | 2–4 hours |
| Purification Complexity | Moderate | High |
Key Observations :
Chemical Reactions Analysis
Types of Reactions: (6-(tert-Butoxy)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Pyridine derivatives with different substituents at the 6-position.
Scientific Research Applications
Chemistry: (6-(tert-Butoxy)pyridin-2-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology and Medicine: This compound is explored for its potential in drug discovery and development, especially in the design of molecules that can interact with biological targets.
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (6-(tert-Butoxy)pyridin-2-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. The tert-butoxy group can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
(a) Substituent Effects on the Pyridine Ring
Key Insights :
- The tert-butoxy group provides steric protection to the boronic acid moiety, reducing undesired side reactions (e.g., protodeboronation) compared to smaller substituents like ethoxy (–OCH₂CH₃) .
- Morpholine and piperazinyl derivatives (e.g., 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridine-2-boronic acid) exhibit improved water solubility, making them advantageous for biological applications .
Key Insights :
- The tert-butoxy derivative’s hydrophobicity may enhance cell membrane permeability compared to polar analogues like morpholine-containing compounds .
- Cis-stilbene boronic acids demonstrate that boronic acid positioning and substituent electronic effects (e.g., –OH vs. –B(OH)₂) critically influence tubulin inhibition .
(a) Reactivity in Cross-Coupling Reactions
Key Insights :
- The tert-butoxy group may necessitate protecting-group strategies during synthesis, increasing step complexity compared to simpler substituents .
- Morpholine derivatives often exhibit superior coupling efficiency due to reduced steric hindrance .
Stability and Handling
Key Insights :
- The tert-butoxy group enhances stability against hydrolysis compared to smaller alkoxy groups (e.g., cyclopentyloxy) .
Biological Activity
(6-(tert-Butoxy)pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This compound is primarily recognized for its role in organic synthesis, but recent studies have begun to elucidate its biological activities, including anticancer, antibacterial, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted at the 6-position with a tert-butoxy group and a boronic acid functional group. This unique arrangement imparts specific reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis.
The mechanism of action for this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is significant in enzyme inhibition and molecular recognition applications. Boronic acids are known to interact with serine residues in enzymes, which can lead to inhibition of enzymatic activity .
1. Anticancer Activity
Research indicates that this compound and similar compounds exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, boronic acids have been shown to inhibit autotaxin, an enzyme implicated in cancer metastasis, with some derivatives demonstrating enhanced potency compared to traditional inhibitors .
A structure-activity relationship (SAR) study revealed that modifications to the boronic acid moiety can significantly affect the inhibitory potency against cancer cells. The introduction of specific substituents can enhance binding affinity and selectivity towards cancerous tissues .
2. Antibacterial Activity
This compound also shows promise as an antibacterial agent. Studies have demonstrated that this compound can effectively bind to class C β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria. The hydroxyl group of the boronic acid facilitates this interaction, leading to inhibition of bacterial growth .
In vitro assays have shown that certain derivatives possess low nanomolar inhibitory constants against resistant strains of bacteria, indicating strong potential for developing new antibacterial therapies .
Case Studies
Several case studies highlight the biological activity of this compound:
- Inhibition of Autotaxin : A study demonstrated that derivatives with boronic acids showed up to 440-fold increased activity against autotaxin compared to non-boronic acid analogs, suggesting their potential as effective anticancer agents .
- Antibiotic Resistance : Research focusing on the interaction between boronic acids and β-lactamases revealed that compounds like this compound could restore the efficacy of β-lactam antibiotics against resistant bacterial strains by inhibiting the enzymes responsible for resistance .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity | Antibacterial Activity |
|---|---|---|---|
| This compound | Structure | High potency against autotaxin | Effective against resistant strains |
| (6-Methoxypyridin-2-yl)boronic acid | Structure | Moderate potency | Less effective than tert-butoxy derivative |
| (6-Isopropoxypyridin-2-yl)boronic acid | Structure | Low potency | Ineffective against β-lactamases |
Q & A
Q. What are the common synthetic routes for (6-(tert-Butoxy)pyridin-2-yl)boronic acid?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. A prevalent method starts with a halogenated pyridine derivative (e.g., 6-bromo-2-(tert-butoxy)pyridine), which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in solvents like 1,4-dioxane or THF under inert conditions (60–80°C, 12–24 hours) . Post-reaction purification via column chromatography yields the boronic acid.
Key Reaction Conditions Table :
| Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | 1,4-dioxane | KOAc | 80 | 65–75 |
| Pd(PPh₃)₄ | THF | Na₂CO₃ | 60 | 50–60 |
Q. Which characterization techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butoxy group (δ ~1.3 ppm for C(CH₃)₃) and boronic acid protons (broad peak at δ ~6–8 ppm) .
- X-ray Crystallography : Resolves the planar geometry of the pyridine ring and boronic acid moiety, with hydrogen bonding between the boronic acid and tert-butoxy groups .
- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ for C₉H₁₃BNO₃⁺, calculated m/z 194.09) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic acid?
Optimization involves:
- Catalyst Selection : Pd(dppf)Cl₂ offers higher yields than Pd(PPh₃)₄ due to better stability .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may reduce selectivity; THF balances reactivity and solubility .
- Base Choice : Mild bases (e.g., K₂CO₃) minimize boronic acid decomposition compared to stronger bases like NaOH .
- Temperature Control : Reactions at 60–80°C prevent thermal degradation of the tert-butoxy group .
Q. How should researchers address contradictions in reported catalytic efficiencies for its reactions?
Contradictions often arise from:
- Impurities in starting materials : Use HPLC-grade reagents and pre-purify intermediates via recrystallization.
- Moisture sensitivity : Strict anhydrous conditions (e.g., molecular sieves) prevent boronic acid hydrolysis .
- Catalyst loading : Lower Pd concentrations (0.5–1 mol%) reduce side reactions, while higher loadings (5 mol%) may accelerate coupling but increase costs .
Comparative Study Table :
| Study | Catalyst (mol%) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A (2023) | Pd(dppf)Cl₂ (1) | DMF | 75 | 98 |
| B (2024) | Pd(PPh₃)₄ (5) | THF | 60 | 90 |
Q. What are the best practices for storing this compound to prevent decomposition?
Q. How is this compound used in studying enzyme interactions or inhibitor design?
The boronic acid group forms reversible covalent bonds with diols in enzyme active sites (e.g., serine proteases). Applications include:
- Kinetic Studies : Measure inhibition constants (Kᵢ) via fluorescence-based assays using fluorogenic substrates .
- Structural Analysis : Co-crystallization with target enzymes (e.g., HIV-1 protease) to resolve binding modes via X-ray crystallography .
- Dynamic Combinatorial Chemistry : Screen boronic acid libraries against glycosidases to identify high-affinity inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
